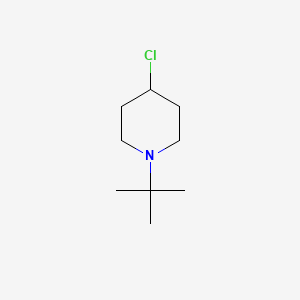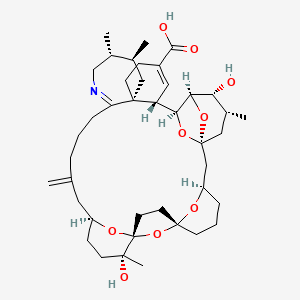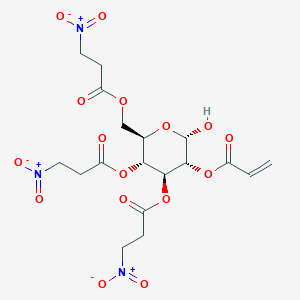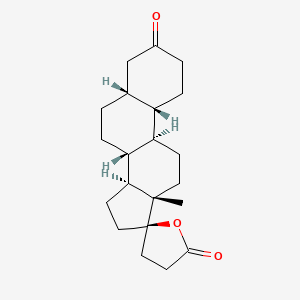
2-Phenylethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylethanimine is a member of benzenes.
Applications De Recherche Scientifique
Biotechnological Production
2-Phenylethanol (2-PE) is recognized for its aromatic alcohol properties, exhibiting a rose-like fragrance. It has found applications in cosmetics, perfumes, and food industries. The production of 2-PE is often achieved through chemical synthesis, but there is a growing interest in microbial transformation processes due to environmental considerations and the demand for "natural" products. Studies have shown significant advancements in biotechnological production methods, especially through the Ehrlich pathway and strategies to enhance production efficiency. Various microbial strains and fermentation techniques, such as solid-state fermentation, have been explored for this purpose (Hua & Xu, 2011); (Martínez-Avila, Sánchez, Font, & Barrena, 2018).
Aroma Compound Production
The use of 2-PE in the food and cosmetic industries is primarily due to its rose-like odor. Methods to enhance its production include various biotransformation techniques, using strains like Kluyveromyces marxianus, and employing alternative fermentation processes like solid-state fermentation of sugarcane bagasse (Martinez et al., 2018).
Bioconversion and Metabolic Engineering
There is considerable research focused on the bioconversion of L-phenylalanine to 2-PE, employing various strains of yeast and E. coli. Metabolic engineering approaches have been applied to optimize the production of 2-PE, addressing issues like feed-back inhibition, precursor transport, and reduction of by-products. These studies offer insights into improving 2-PE bioproduction from a sustainability and economic perspective (Kim, Cho, & Hahn, 2014); (Etschmann, Bluemke, Sell, & Schrader, 2002).
Waste Valorization and Sustainable Production
2-PE production has also been explored through the valorization of agro-industrial wastes, highlighting the potential of using waste materials as substrates in solid-state fermentation. This approach is significant for its sustainability and potential to utilize waste streams efficiently (Martínez-Avila, Muñoz-Torrero, Sánchez, Font, & Barrena, 2021).
Enhanced Production Techniques
Studies have shown that optimizing certain fermentation conditions and employing strategies like in situ product removal can significantly enhance the production of 2-PE. These optimizations include adjustments in glucose and L-phenylalanine concentrations, temperature regulation, and inoculation amounts. Such techniques not only improve the yield but also contribute to the development of more sustainable and cost-effective production methods (Zhu, Xu, Li, & Shi, 2021); (Chreptowicz, Wielechowska, Główczyk-Zubek, Rybak, & Mierzejewska, 2016).
Propriétés
Nom du produit |
2-Phenylethanimine |
|---|---|
Formule moléculaire |
C8H9N |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
2-phenylethanimine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
Clé InChI |
HROUEPWZUPHWDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)








![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)



